molecular formula C27H36N2O5 B3323081 benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate CAS No. 159549-97-0

benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate

Cat. No. B3323081
CAS RN: 159549-97-0
M. Wt: 468.6 g/mol
InChI Key: IKZFNIAMQFYRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate” is a complex organic compound. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Synthesis Analysis

The synthesis of such compounds often involves the use of the Boc group as the N α-amino protecting group in peptide synthesis . This can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . A series of room-temperature ionic liquids derived from commercially available Boc-protected amino acids (Boc-AAILs) have been prepared for use in dipeptide synthesis .


Molecular Structure Analysis

The molecular structure of “benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate” is complex and would be determined by techniques such as NMR spectroscopy . The Boc group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .


Chemical Reactions Analysis

The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate” would depend on its specific structure and composition. For example, Boc-protected amino acid ionic liquids (Boc-AAILs) are clear and nearly colorless to pale yellow liquids at room temperature .

Scientific Research Applications

Synthesis and Structural Studies

Benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate and its derivatives are primarily used in synthetic organic chemistry for creating various peptide and amino acid derivatives. For instance, it's used in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres, which are significant in peptide research (Nadin et al., 2001). These isosteres mimic the structure of dipeptides and are useful in studying peptide interactions and functions.

Application in Organic Synthesis

In another study, the compound was involved in the synthesis of tripeptides, demonstrating its versatility in peptide coupling and the construction of complex molecular structures (Wen-jie Xu et al., 2008). The ability to create diverse peptide structures using this compound is crucial for the development of novel compounds in medicinal chemistry and drug design.

Role in Peptide Bond Formation

The compound is also pivotal in the preparation of various protected amino acids, as illustrated in a study by Knowe (2017) (Matthew T. Knowe). The study highlights its use in the context of Umpolung Amide Synthesis, a novel method for forming peptide bonds, which is a foundational process in protein and peptide chemistry.

Contributions to Peptide MimeticsFurther, the compound finds application in the synthesis of peptide mimetics, such as in the study of d-gl

Contributions to Peptide Mimetics

Further, the compound finds application in the synthesis of peptide mimetics, such as in the study of d-glucopyranosyl esters of phenylalanine and tyrosine. This synthesis involves the conversion of N-benzyloxycarbonyl-and N-tert-butoxycarbonyl-L-phenylalanine into other derivatives, showcasing the versatility of benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate in creating structurally diverse molecules (Keglević et al., 1980).

Facilitating Synthesis of Complex Molecules

The compound is also used in the synthesis of sequences for complex molecules like secretin, an important hormone in digestive processes. This application demonstrates its role in creating peptides with specific sequences for biological research (Wünsch & Thamm, 1971).

Role in Amidation Processes

It is also instrumental in amidation processes, as shown in a study where N-tert-Butoxycarbonyl derivatives of amino acids, including L-leucine and S-benzyl-L-cysteine, were amidated to produce amino acid amides. This process is crucial in peptide synthesis and modification (Somlai et al., 1992).

Mechanism of Action

The mechanism of action of “benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate” would depend on its specific application. In general, the Boc group serves as a protecting group for amines in organic synthesis .

Safety and Hazards

The safety and hazards associated with “benzyl (tert-Butoxycarbonyl)-L-leucyl-L-phenylalaninate” would depend on its specific composition and use. As with all chemicals, appropriate safety measures should be taken when handling it .

properties

IUPAC Name

benzyl 2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36N2O5/c1-19(2)16-22(29-26(32)34-27(3,4)5)24(30)28-23(17-20-12-8-6-9-13-20)25(31)33-18-21-14-10-7-11-15-21/h6-15,19,22-23H,16-18H2,1-5H3,(H,28,30)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKZFNIAMQFYRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]-3-phenylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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